molecular formula C14H11NO B14707653 5H-Benzo(4,5)cyclohepta(1,2-b)pyridin-5-ol CAS No. 18374-08-8

5H-Benzo(4,5)cyclohepta(1,2-b)pyridin-5-ol

Cat. No.: B14707653
CAS No.: 18374-08-8
M. Wt: 209.24 g/mol
InChI Key: BAPDYXAOEIHIHD-UHFFFAOYSA-N
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Description

5H-Benzo(4,5)cyclohepta(1,2-b)pyridin-5-ol is a complex organic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its unique structure, which includes a fused benzene and cycloheptane ring system with a pyridine moiety. The presence of the hydroxyl group at the 5-position adds to its chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5H-Benzo(4,5)cyclohepta(1,2-b)pyridin-5-ol typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted benzene derivative, the compound can be synthesized through a series of steps involving halogenation, nucleophilic substitution, and cyclization reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the cyclization process. The scalability of the synthesis is crucial for its application in large-scale production, particularly for pharmaceutical purposes .

Chemical Reactions Analysis

Types of Reactions

5H-Benzo(4,5)cyclohepta(1,2-b)pyridin-5-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can lead to the formation of a ketone, while reduction can yield various alcohol derivatives .

Scientific Research Applications

5H-Benzo(4,5)cyclohepta(1,2-b)pyridin-5-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5H-Benzo(4,5)cyclohepta(1,2-b)pyridin-5-ol involves its interaction with specific molecular targets. One notable target is the c-Met kinase, a transmembrane tyrosine kinase implicated in various signaling pathways. The compound acts as an inhibitor of c-Met kinase, disrupting its activity and thereby inhibiting cancer cell proliferation . The binding of the compound to the activated (phosphorylated) form of the kinase is crucial for its inhibitory effect .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5H-Benzo(4,5)cyclohepta(1,2-b)pyridin-5-ol is unique due to its specific hydroxyl group, which imparts distinct chemical reactivity and biological activity. Its ability to inhibit c-Met kinase sets it apart from other similar compounds, making it a valuable candidate for therapeutic development .

Properties

CAS No.

18374-08-8

Molecular Formula

C14H11NO

Molecular Weight

209.24 g/mol

IUPAC Name

7-azatricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,9,11,13-heptaen-2-ol

InChI

InChI=1S/C14H11NO/c16-14-11-5-2-1-4-10(11)7-8-13-12(14)6-3-9-15-13/h1-9,14,16H

InChI Key

BAPDYXAOEIHIHD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(C3=C(C=CC2=C1)N=CC=C3)O

Origin of Product

United States

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